5-Vinylpyrimidin-2-amine

Übersicht

Beschreibung

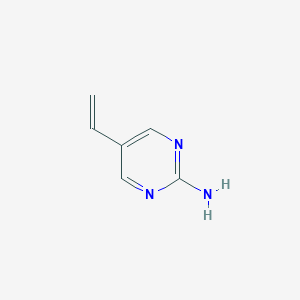

5-Vinylpyrimidin-2-amine is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a vinyl group at the 5-position and an amino group at the 2-position of the pyrimidine ring. Pyrimidines are significant in various biological processes and have been extensively studied for their pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Vinylpyrimidin-2-amine typically involves the vinylation of pyrimidine derivatives. One common method includes the reaction of 5-ethoxy-2-pyrrolidinone with potassium carbonate to yield 5-vinyl-2-pyrrolidinone, which can then be further modified to obtain this compound . Another approach involves the preparation of 2-aminopyrimidine derivatives from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates, followed by ring closure, aromatization, and other steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-Vinylpyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The vinyl group can be reduced to form ethyl derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield 5-formylpyrimidin-2-amine, while reduction can produce 5-ethylpyrimidin-2-amine.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

5-Vinylpyrimidin-2-amine, with the chemical formula CHN, is characterized by a vinyl group attached to the pyrimidine ring. This unique structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Medicinal Chemistry

This compound has been investigated for its potential as a precursor in the synthesis of various bioactive compounds. Its derivatives have shown promise in the development of drugs targeting multiple diseases, including cancer.

Anticancer Applications

Recent studies have highlighted the use of pyrimidine derivatives as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, a series of pyrimidine compounds were synthesized and evaluated for their inhibitory activity against CDK9, demonstrating significant selectivity and potency . The incorporation of vinyl groups into these structures enhances their reactivity and biological activity.

β-Glucuronidase Inhibition

Research has also identified this compound derivatives as potent inhibitors of β-glucuronidase, an enzyme linked to several pathological conditions such as cancer and renal diseases. One study reported that certain derivatives exhibited IC values significantly lower than standard inhibitors, indicating their potential for therapeutic applications .

Nucleic Acid Chemistry

This compound is particularly notable for its ability to form cross-links with nucleic acids, which is valuable in the field of molecular biology.

Crosslinking Reactions

The compound can participate in crosslinking reactions with RNA and DNA, forming stable complexes that inhibit translation and transcription processes. For example, studies have demonstrated that derivatives can selectively react with guanine in RNA, leading to irreversible complexes that effectively suppress gene expression . This property is being explored for developing novel therapeutic agents that target specific mRNA sequences.

Applications in Antisense Technology

Due to its ability to bind selectively to RNA, this compound derivatives are being investigated for use in antisense oligonucleotide therapies. These therapies aim to modulate gene expression by targeting mRNA for degradation or inhibition, providing a strategy for treating genetic disorders and cancers.

Synthesis of Novel Compounds

The versatility of this compound as a synthetic intermediate allows chemists to explore new chemical entities with diverse biological activities.

Synthesis of Pyrimidine Derivatives

Using this compound as a starting material, researchers can synthesize various pyrimidine derivatives through reactions such as nucleophilic substitutions and cyclizations. These derivatives can then be evaluated for their pharmacological properties, expanding the library of potential drug candidates .

Case Studies

Below are summarized findings from notable studies involving this compound:

Wirkmechanismus

The mechanism of action of 5-Vinylpyrimidin-2-amine involves its interaction with various molecular targets and pathways. Pyrimidine derivatives are known to inhibit enzymes involved in nucleic acid synthesis, such as dihydrofolate reductase and thymidylate synthase . This inhibition can lead to the disruption of DNA and RNA synthesis, making these compounds effective against rapidly dividing cells, such as cancer cells and microbial pathogens.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-Vinylpyrimidin-2-amine include other 2-aminopyrimidine derivatives, such as:

- 2-Aminopyrimidine

- 5-Methylpyrimidin-2-amine

- 5-Ethylpyrimidin-2-amine

Uniqueness

This compound is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential biological activity. This vinyl group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.

Biologische Aktivität

5-Vinylpyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with a vinyl group at the 5-position and an amine group at the 2-position. This unique structure allows it to participate in various chemical reactions, making it a versatile compound in drug design.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells through various signaling pathways:

- Caspase Activation : The compound enhances the expression of pro-apoptotic proteins such as caspases, leading to increased apoptosis in cancer cell lines. For instance, studies have reported that treatment with this compound results in elevated levels of caspase 8 and caspase 9, which are critical mediators of apoptosis .

- Inhibition of Cell Proliferation : In vitro studies demonstrate that this compound significantly inhibits the proliferation of several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The observed IC50 values suggest that it is effective at low concentrations, indicating a potent anticancer activity .

Antiviral Activity

The compound also shows promise as an antiviral agent. Preliminary studies suggest that this compound can interfere with viral replication mechanisms:

- Inhibition of Viral Entry : It has been proposed that the compound may block viral entry into host cells by altering cellular signaling pathways or by directly interacting with viral components .

- Crosslinking Mechanisms : Similar to other pyrimidine derivatives, it may form crosslinks with viral RNA or DNA, thus inhibiting replication processes essential for viral propagation .

Research Findings

Recent studies have provided insights into the biological activity of this compound through various experimental approaches:

| Study | Methodology | Key Findings |

|---|---|---|

| Study A | In vitro assays on cancer cell lines | Induced apoptosis via caspase activation; significant inhibition of cell proliferation (IC50 ~25 µM) |

| Study B | Antiviral assays against influenza virus | Reduced viral load in treated cells; suggested mechanism involves interference with viral entry |

| Study C | Molecular docking studies | Predicted strong binding affinity to viral proteins and potential for crosslinking reactions |

Case Studies

- Case Study on Anticancer Efficacy : In a controlled study involving A549 lung cancer cells, treatment with this compound resulted in a marked decrease in cell viability with an IC50 value of approximately 25 µM. The study highlighted the compound's ability to activate apoptotic pathways effectively.

- Case Study on Antiviral Activity : A study investigating the effects on influenza virus replication showed that this compound could reduce viral titers significantly when administered prior to viral infection, suggesting its potential as a prophylactic treatment.

Eigenschaften

IUPAC Name |

5-ethenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-2-5-3-8-6(7)9-4-5/h2-4H,1H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYOMLHOURXTCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545675 | |

| Record name | 5-Ethenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108444-56-0 | |

| Record name | 5-Ethenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.